molecular formula C26H24N4O4S B11979658 (2-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid

(2-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid

Cat. No.: B11979658
M. Wt: 488.6 g/mol
InChI Key: MMGREINXECAQOH-MZJWZYIUSA-N
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Description

(2-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid is a complex organic compound with a molecular formula of C26H24N4O4S and a molecular weight of 488.57 g/mol This compound is notable for its unique structure, which includes a benzimidazole moiety, a thioacetyl group, and a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid involves multiple steps. The process typically starts with the preparation of the benzimidazole derivative, followed by the introduction of the thioacetyl group. The final step involves the condensation of the hydrazono group with the phenoxyacetic acid backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as batch processing and the use of high-purity reagents, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to optimize the yield and purity of the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

(2-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The thioacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C26H24N4O4S

Molecular Weight

488.6 g/mol

IUPAC Name

2-[2-[(E)-[[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C26H24N4O4S/c1-18-10-12-19(13-11-18)15-30-22-8-4-3-7-21(22)28-26(30)35-17-24(31)29-27-14-20-6-2-5-9-23(20)34-16-25(32)33/h2-14H,15-17H2,1H3,(H,29,31)(H,32,33)/b27-14+

InChI Key

MMGREINXECAQOH-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4OCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4OCC(=O)O

Origin of Product

United States

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